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molecular formula C10H9NO2 B080102 5-Methoxyindole-3-carboxaldehyde CAS No. 10601-19-1

5-Methoxyindole-3-carboxaldehyde

Cat. No. B080102
M. Wt: 175.18 g/mol
InChI Key: TUWARWGEOHQXCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06656926B2

Procedure details

5-Methoxyindole-3-carboxaldehyde (300 mg, 1.71 mmol) was added in portions over 5 min to a suspension of sodium hydride (82 mg, 2.05 mmol, 60% dispersion in mineral oil) in DMF (8 mL) stirring under argon. The mixture was stirred for 30 min, methyl iodide (0.13 mL, 2.05 mmol) was added and the mixture was stirred for 1 h. Sodium bicarbonate (10%, 40 mL) was added and the mixture was extracted with EtOAc (4×). The combined organic layers were washed with sodium bicarbonate (10%, 2×) and saturated NaCl, dried (MgSO4), filtered and evaporated. Column chromatography of the crude product (50:50 EtOAc:hexanes) afforded 43 (320 mg, 99%) as a light yellow solid; Rf=0.35 (50:50 EtOAc:hexanes); mp=130-132° C.; lit mp=132-133° C.53; 1H NMR (CDCl3): δ 9.95 (s, 1H), 7.79 (d, 1H, J=2.4 Hz), 7.62 (s, 1H), 7.25 (d, J=8.8 Hz), 6.96 (dd, 1H, J=2.4 and 8.9 Hz), 3.90 (s, 3H), 3.85 (s, 3H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
82 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[C:6]2[CH:12]=[O:13].[H-].[Na+].CI.[C:18](=O)(O)[O-].[Na+]>CN(C=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[N:8]([CH3:18])[CH:7]=[C:6]2[CH:12]=[O:13] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
COC=1C=C2C(=CNC2=CC1)C=O
Name
Quantity
82 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.13 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirring under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (4×)
WASH
Type
WASH
Details
The combined organic layers were washed with sodium bicarbonate (10%, 2×) and saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(=CN(C2=CC1)C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 320 mg
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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